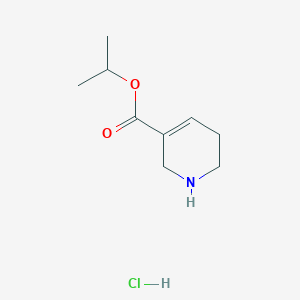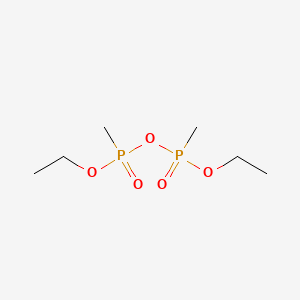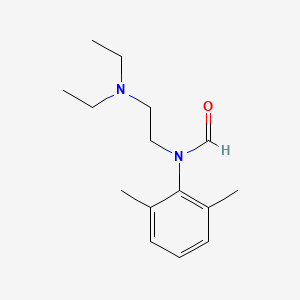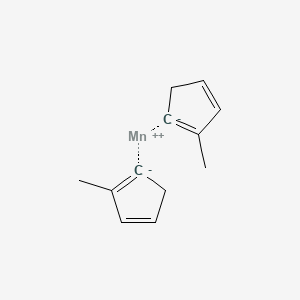
Manganese(2+);2-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+);2-methylcyclopenta-1,3-diene is a coordination compound that features manganese in the +2 oxidation state coordinated to a 2-methylcyclopenta-1,3-diene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+);2-methylcyclopenta-1,3-diene typically involves the reaction of manganese salts with 2-methylcyclopenta-1,3-diene under controlled conditions. One common method includes the use of manganese(II) chloride and 2-methylcyclopenta-1,3-diene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+);2-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species.
Aplicaciones Científicas De Investigación
Manganese(2+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the activity of manganese-containing enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as magnetic and electronic materials.
Mecanismo De Acción
The mechanism by which Manganese(2+);2-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the manganese center with various substrates. The 2-methylcyclopenta-1,3-diene ligand can stabilize the manganese center and facilitate its participation in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes or the interaction with biological macromolecules in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(2+);cyclopenta-1,3-diene: Similar structure but without the methyl group, leading to different reactivity and stability.
Iron(2+);2-methylcyclopenta-1,3-diene: Similar coordination environment but with iron instead of manganese, resulting in different electronic properties and applications.
Cobalt(2+);2-methylcyclopenta-1,3-diene: Another transition metal complex with similar ligands, used in different catalytic and material applications.
Uniqueness
Manganese(2+);2-methylcyclopenta-1,3-diene is unique due to the specific electronic and steric effects imparted by the 2-methylcyclopenta-1,3-diene ligand
Propiedades
Fórmula molecular |
C12H14Mn |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
manganese(2+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mn/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
Clave InChI |
MQTLBPHCNQVGOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




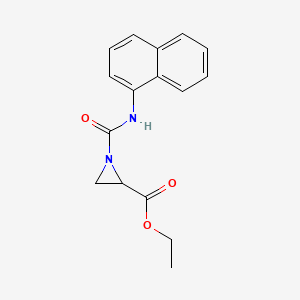
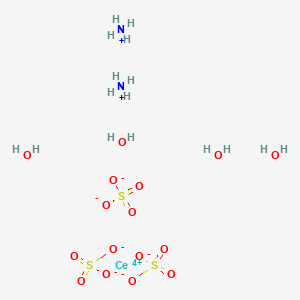
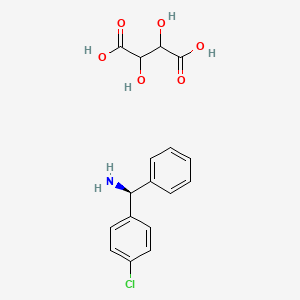
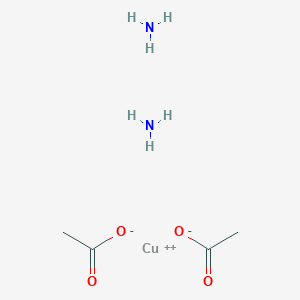


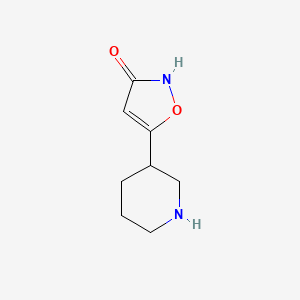
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
